molecular formula C17H21N B12937786 N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline CAS No. 68014-58-4

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline

Cat. No.: B12937786
CAS No.: 68014-58-4
M. Wt: 239.35 g/mol
InChI Key: NLXYMNARXOOBEW-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an aniline group substituted with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methyl groups on the phenyl ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structural properties make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the interactions of aromatic amines with biological molecules. It can also be used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    2,6-Dimethylaniline: Similar in structure but lacks the additional methyl groups on the aniline ring.

    2,4,6-Trimethylaniline: Similar in structure but lacks the dimethylphenyl group.

    N-(2,6-Dimethylphenyl)-2,6-dimethylaniline: Similar in structure but has different substitution patterns.

Uniqueness: N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Biological Activity

N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C17H21N) is an aromatic amine characterized by the presence of multiple methyl groups on the phenyl rings. Its structure can be represented as follows:

N 2 6 Dimethylphenyl 2 4 6 trimethylaniline\text{N 2 6 Dimethylphenyl 2 4 6 trimethylaniline}

This compound exhibits properties typical of aromatic amines, including potential mutagenicity and carcinogenicity.

1. Carcinogenic Potential

Research indicates that this compound may possess carcinogenic properties. A study involving chronic exposure in rodents demonstrated significant tumor formation in various organs:

  • Liver Tumors : Increased incidences of hepatocellular carcinoma and cholangiocarcinoma were observed in male CD rats after dietary exposure to the compound over 18 months. The results showed a statistically significant increase in tumor incidence compared to control groups (p < 0.025) .
  • Lung and Stomach Tumors : Similar increases in adenomas and adenocarcinomas were noted in the lungs and stomachs of treated rats .

2. Genotoxicity

Genotoxicity studies have revealed that this compound exhibits mutagenic effects under certain conditions:

  • Salmonella Assays : The compound was found to be weakly mutagenic in Salmonella typhimurium strains .
  • Drosophila Studies : It demonstrated mutagenic activity in the wing spot test using Drosophila melanogaster .

These findings suggest that the compound can induce genetic mutations, which may contribute to its carcinogenic potential.

3. Methemoglobinemia Induction

Exposure to this compound has been linked to methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery in the body. This effect is attributed to the formation of N-hydroxylated metabolites during metabolism .

Table 1: Summary of Carcinogenic Studies on this compound

Study TypeOrgan AffectedTumor TypeIncidence (Treated vs Control)Statistical Significance
Rat Feeding StudyLiverHepatocellular carcinoma8/21 vs 0/16p < 0.025
Rat Feeding StudyLungAdenocarcinoma8/21 vs 0/16p < 0.025
Mouse Feeding StudyLiverHepatomas9/13 vs 5/15p < 0.025
Mouse Feeding StudyVascularVascular tumors4/13 vs 1/15p < 0.025

Case Study: Long-term Exposure Effects

A comprehensive study conducted over two years involving Sprague-Dawley rats revealed that long-term dietary exposure led to significant liver neoplasms. Out of fifty rats studied, several developed cholangiocarcinomas compared to a minimal incidence in control animals . These findings align with other studies indicating the compound's carcinogenic nature.

Properties

CAS No.

68014-58-4

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline

InChI

InChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3

InChI Key

NLXYMNARXOOBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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